molecular formula C21H24INO B166410 5-Iodobenzovesamicol CAS No. 128192-12-1

5-Iodobenzovesamicol

Cat. No.: B166410
CAS No.: 128192-12-1
M. Wt: 433.3 g/mol
InChI Key: FHYAUNJNVMGZQN-NHCUHLMSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodobenzovesamicol is a vesamicol analogue and a high-affinity ligand for the Vesicular Acetylcholine Transporter (VAChT) . VAChT is a key protein located on the membrane of synaptic vesicles in presynaptic cholinergic neurons, responsible for transporting acetylcholine into the vesicles prior to release . By binding to VAChT, vesamicol and its analogs like this compound act as specific antagonists, blocking the uptake of acetylcholine and thereby providing a powerful tool for investigating the cholinergic system . The primary research value of this compound lies in its application as an imaging agent for mapping cholinergic nerve terminals. It has been developed and used in radiolabeled form (e.g., with Iodine-123) for Single-Photon Emission Computed Tomography (SPECT) to study the integrity of cholinergic innervation in the brain . This is particularly relevant for the study of neurodegenerative diseases such as Alzheimer's disease (AD), where a central feature is the progressive loss of cholinergic function. Clinical SPECT studies using [^123I]IBVM have shown significant reductions in binding in brain areas like the temporal cortex and cingulate cortex in Alzheimer's patients, highlighting its utility in detecting cholinergic deficits . It is crucial for researchers to note that while this compound exhibits high affinity for VAChT, many vesamicol analogs also demonstrate appreciable binding to sigma receptors (σ1 and σ2), which can complicate the interpretation of imaging data . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

128192-12-1

Molecular Formula

C21H24INO

Molecular Weight

433.3 g/mol

IUPAC Name

(2R,3R)-5-iodo-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C21H24INO/c22-19-8-4-7-17-13-21(24)20(14-18(17)19)23-11-9-16(10-12-23)15-5-2-1-3-6-15/h1-8,16,20-21,24H,9-14H2/t20-,21-/m1/s1

InChI Key

FHYAUNJNVMGZQN-NHCUHLMSSA-N

SMILES

C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC=C4I

Isomeric SMILES

C1CN(CCC1C2=CC=CC=C2)[C@@H]3CC4=C(C[C@H]3O)C=CC=C4I

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC=C4I

Other CAS No.

128192-12-1

Synonyms

5-IBVM
5-iodobenzovesamicol
5-iodobenzovesamicol, ((+-)-trans) isomer, 125I-labeled
5-iodobenzovesamicol, (2S-trans) isomer
IBVM-5
iodobenzovesamicol-5

Origin of Product

United States

Synthetic Methodologies and Radiochemical Development of 5 Iodobenzovesamicol

Established Synthetic Pathways for 5-Iodobenzovesamicol Precursors

The core structure of this compound is derived from benzovesamicol (B1254894), with the iodine atom typically introduced at the 5-position of the benzene (B151609) ring. A key precursor for the radiosynthesis of this compound is the corresponding chiral (-)-5-(tri-n-butyltin) derivative nih.gov. This organotin compound serves as an excellent substrate for subsequent radioiodination reactions due to the facile cleavage of the carbon-tin bond. While specific detailed pathways for the non-radioactive synthesis of the tri-n-butyltin precursor are not extensively detailed in the provided sources, the general principle involves preparing a suitable intermediate that can be functionalized with a trialkyltin group, which then acts as a leaving group for electrophilic radioiodination nih.gov. Other potential precursors for electrophilic radioiodination include boron- or silicon-containing derivatives nih.gov.

Radiosynthesis Approaches for Iodine-Labeled this compound

The incorporation of radioactive iodine into the this compound structure is achieved through various radiosynthesis techniques, each with its own advantages and limitations concerning yield, purity, and reaction conditions.

Electrophilic Radioiodination Techniques

Electrophilic aromatic substitution is a widely utilized strategy for radioiodination, where a radioiodine source, typically Na*I, reacts with an aromatic compound in the presence of an oxidizing agent nih.gov. For the synthesis of iodine-125 (B85253) and iodine-123 labeled (-)-5-iodobenzovesamicol (IBVM), several oxidants have been evaluated. Hydrogen peroxide (H2O2), peracetic acid, and chloramine-T were tested for the synthesis of [125I]IBVM from the chiral (-)-5-(tri-n-butyltin) derivative. Both peracetic acid and chloramine-T demonstrated good yields, ranging from 70% to 95% nih.gov. For the production of [123I]IBVM, acceptable yields were primarily achieved using chloramine-T as the oxidant nih.gov. However, a drawback of using chloramine-T was the production of 5-chlorobenzovesamicol as a side product, which required subsequent purification via High-Performance Liquid Chromatography (HPLC) nih.gov.

Other electrophilic iodination reagents mentioned in general radioiodination contexts include Iodogen and N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-iodosuccinimide. These reagents can iodinate various aromatic compounds, including those with donor substituents, in high radiochemical yields nih.gov.

Iododestannylation Methods for Radioiodine Incorporation

Iododestannylation is considered the most common and effective method for electrophilic radioiodination of low-molecular-weight compounds nih.gov. This method typically involves starting with trialkylarylstannanes, which are then radioiodinated using an iodinating reagent generated from Na*I and an oxidant nih.gov. The ipso-SEAr substitution reaction proceeds under mild conditions, and both stannylation and destannylation reactions generally yield high product yields, even with small amounts of the starting trialkyltin precursor nih.gov. As highlighted, the synthesis of no-carrier-added (-)-5-[125I]IBVM successfully utilized the corresponding chiral (-)-5-(tri-n-butyltin) derivative with Na125I and oxidants like peracetic acid or chloramine-T nih.gov.

Metal-Mediated Radioiodination Strategies

Metal-mediated reactions offer alternative pathways for radioiodine incorporation. For instance, nickel(0)-catalyzed halogen exchange has been studied, involving the oxidative insertion of Ni(0) into a carbon-bromine bond, followed by radioiodine exchange nih.gov. This approach has been shown to yield various aryl and heteroaryl iodides with radiochemical yields (RCYs) ranging from 88% to 96% nih.gov. While the specific application of nickel-mediated radioiodination directly to this compound is not detailed in the provided sources, this general strategy represents a valuable avenue in radiochemical synthesis, particularly for compounds where other methods might be less efficient or produce undesirable byproducts.

Isotope Exchange Reactions in Radiosynthesis

Isotope exchange reactions involve the replacement of a stable isotope with its radioactive counterpart. For this compound, solid-state exchange was employed for the synthesis of [125I]IBVM, achieving isolated yields between 65% and 89% with specific activities ranging from 130-200 Ci/mmol nih.gov. Generally, isotopic exchange of iodine-127 is a commonly used method for nucleophilic radioiodination of low-molecular-weight compounds nih.gov. Halogen exchange reactions are broadly recognized for incorporating iodine radionuclides into organic molecules via nucleophilic substitution, with the addition of catalysts like ammonium (B1175870) sulfate (B86663) or copper(II) salts often enhancing radiochemical yield nih.gov.

Radiochemical Purity and Yield Considerations in Research Production

Radiochemical purity (RCP) and radiochemical yield (RCY) are paramount quality control parameters for radiopharmaceuticals in research and clinical applications mdpi.comnih.govscispace.com. RCP refers to the proportion of the total radioactivity in the desired chemical form, while RCY is the activity of the isolated product as a percentage of the initial activity mdpi.com.

For the routine production of [123I]IBVM, optimized reaction parameters allowed for the consistent achievement of high radiochemical purity, typically greater than 97% nih.gov. The isolated radiochemical yields for [123I]IBVM averaged 71% over 40 batches, with specific activities ranging from 30,000 to 70,000 Ci/mmol nih.gov.

The efficiency of radiolabeling is evaluated not only by the yield of the target product but also by its ease of isolation and purification mdpi.com. Optimization of halogenation reactions is typically performed using milligram quantities, often requiring reoptimization for larger-scale production mdpi.com. Monitoring the radioiodination process is commonly done using (radio-)HPLC, which allows for the assessment of both yield and purity by comparison with a non-radioactive standard mdpi.com. High radiochemical purity is a minimum requirement for radiopharmaceuticals scispace.com.

The following table summarizes key radiochemical production data for this compound:

ParameterValue for [123I]IBVM (Chloramine-T method) nih.govValue for [125I]IBVM (Solid-state exchange) nih.gov
Radiochemical Purity > 97%Not explicitly stated (implied high)
Isolated RCY (Average) 71% (N=40)65-89%
Specific Activity 30,000-70,000 Ci/mmol130-200 Ci/mmol

Exploration of Novel Benzovesamicol Analogues for Radiotracer Applications

The exploration of novel benzovesamicol analogues has been driven by the need for more potent and selective radiotracers for imaging the vesicular acetylcholine (B1216132) transporter (VAChT). Benzovesamicol derivatives have generally demonstrated higher potency and selectivity compared to the parent compound, vesamicol (B58441) umich.edu.

Several positional isomers of iodobenzovesamicol, including 4'-, 5-, 6-, 7-, and 8-IBVM, have been synthesized and evaluated for their potential as in vivo markers for central cholinergic neurons acs.orgacs.org. Competitive binding studies using rat cortical homogenates revealed varying affinities for the vesamicol receptor. For instance, 5-IBVM exhibited an IC50 of 2.5 nM, 6-IBVM had an IC50 of 4.8 nM, and 7-IBVM showed an IC50 of 3.5 nM acs.orgacs.org. However, 7-IBVM also displayed affinity for the σ-receptor (IC50 ≈ 30 nM), suggesting its brain retention reflects binding to both vesamicol and σ-receptors acs.orgacs.org. In contrast, (-)-5-[123I]IBVM demonstrated brain distribution patterns in mice that were consistent with known cholinergic innervation, with higher concentrations in the striatum, hippocampus, and cortex compared to the hypothalamus and cerebellum acs.orgacs.org. The 24-hour tissue-to-cerebellum concentration ratios for 5-IBVM were notably 3-4-fold higher than those for 6-IBVM acs.org.

Further research has focused on modifying the benzovesamicol structure to optimize binding affinity and selectivity. For example, (E)-(R,R)-5-AOIBV and (R,R)-5-FPOBV exhibited high binding affinities for VAChT (Kd values of 0.45 nM and 0.77 nM, respectively), comparable to (-)-5-IBVM, indicating that chain elongation from the 5-iodo position is well-tolerated at the vesamicol binding site nih.gov. Conversely, (R,R)-4-MAIBV showed a lower binding affinity (Kd=8.8 nM), though it suggested that substitution at the 4-position of the piperidine (B6355638) ring could be an area for further investigation nih.gov. Generally, the (S,S) enantiomers of these analogues displayed lower Kd values compared to their (R,R) counterparts nih.gov.

The development of fluorine-18 (B77423) labeled analogues, such as [18F]fluoroethoxy-benzovesamicol ([18F]FEOBV), has also been explored for positron emission tomography (PET) imaging umich.edunih.govnih.gov. [18F]FEOBV demonstrated robust brain uptake and regional localization consistent with cholinergic markers in rodent studies umich.edunih.gov. Its binding affinity (Ki) for VAChT was reported as 19.6 nM, with a 209 nM affinity for σ1 receptors nih.gov. However, some [18F]-labeled analogues, including (2R,3R)-5-FEOBV and (2R,3R)-5-FPOBV, have shown limitations such as low and homogeneous brain uptake in rats and rapid defluorination in baboons, which may render them unsuitable for in vivo VAChT imaging via PET nih.gov.

Novel benzovesamicol analogues incorporating a carbonyl group have shown promise by displaying low affinity for sigma receptors (σ1 and σ2) and high selectivity for VAChT nih.govnih.gov. Additionally, PEGylated benzovesamicol analogues have been developed, with increasing PEG chain length leading to enhanced selectivity for VAChT over both σ1 and σ2 receptors nih.gov. Despite these advancements, some studies indicate that many vesamicol analogues, including benzovesamicols, still exhibit considerable affinity for sigma receptors, which could limit their specificity for VAChT imaging in the brain nih.govnih.govresearchgate.net.

Table 2: Binding Affinities of Selected Benzovesamicol Analogues for VAChT and Sigma Receptors

Compound NameTarget ReceptorAffinity (Kd or IC50, nM)Reference
Benzovesamicol (racemate)VAChT50 (IC50) nih.gov
(-)-5-IBVMVAChTHigh (comparable to (E)-(R,R)-5-AOIBV and (R,R)-5-FPOBV) nih.gov
5-IBVMVAChT2.5 (IC50) acs.orgacs.org
6-IBVMVAChT4.8 (IC50) acs.orgacs.org
7-IBVMVAChT3.5 (IC50) acs.orgacs.org
7-IBVMσ-receptor~30 (IC50) acs.orgacs.org
(E)-(R,R)-5-AOIBVVAChT0.45 (Kd) nih.gov
(R,R)-5-FPOBVVAChT0.77 (Kd) nih.gov
(R,R)-4-MAIBVVAChT8.8 (Kd) nih.gov
(2R,3R)-5-FPOBVVAChT0.7 (Kd) nih.gov
(2S,3S)-5-FPOBVVAChT8.8 (Kd) nih.gov
(-)-FEOBVVAChT19.6 (Ki) nih.gov
(-)-FEOBVσ1209 (Ki) nih.gov
(-)-2-methylspirobenzovesamicolVAChT16 ± 4 researchgate.net
(-)-2-methylspirobenzovesamicolσ129-fold weaker than VAChT researchgate.net
(-)-2-methylspirobenzovesamicolσ2> 1000 (negligible) researchgate.net

Molecular Pharmacology and Specific Target Interactions of 5 Iodobenzovesamicol

High-Affinity Binding to the Vesicular Acetylcholine (B1216132) Transporter (VAChT)

5-Iodobenzovesamicol is recognized for its high-affinity binding to the vesicular acetylcholine transporter (VAChT), a critical protein responsible for packaging newly synthesized acetylcholine (ACh) into synaptic vesicles for subsequent release spbguvm.ructdbase.org. This high affinity makes IBVM, particularly in its radiolabeled forms such as (-)-[123I]iodobenzovesamicol ((-)-[123I]IBVM), a valuable tool for imaging cortical cholinergic deficits in vivo spbguvm.ru.

Studies comparing the binding affinities of various vesamicol (B58441) analogs have shown that benzovesamicol (B1254894), the core structure from which IBVM is derived, exhibits high affinity for VAChT ctdbase.org. For instance, the racemate of benzovesamicol has an IC50 of 50 nM, which is comparable to that of the racemate of vesamicol (IC50 = 40 nM) in in vitro binding assays ctdbase.org. Further modifications, such as the elongation of the chain from 5-iodo to 5-(E)-3-iodoallyloxy or 5-fluoropropoxy substituents, as seen in (E)-(R,R)-5-AOIBV and (R,R)-5-FPOBV, have demonstrated even higher binding affinities, with Kd values of 0.45 nM and 0.77 nM respectively, indicating that the vesamicol binding site can tolerate such structural elongations.

Characterization of the Vesamicol Receptor Binding Site on VAChT

The binding site for vesamicol and its derivatives on VAChT is distinct from the acetylcholine (ACh) binding site and is considered an allosteric site. While the precise locations of both the ACh and vesamicol binding sites were historically not fully elucidated, recent advancements in cryo-electron microscopy have provided significant structural insights. The unveiling of cryo-electron microscopy structures of human VAChT in its apo state, acetylcholine-bound state, and vesamicol-bound state has offered a detailed understanding of how VAChT recognizes its substrate and the specific binding mode of vesamicol. These structures assume a lumen-facing conformation, providing a clear depiction of the VAChT's architecture and laying the structural foundation for the design of future radioligands targeting VAChT.

Investigation of Binding Kinetics and Reversibility in Preclinical Models

Investigations into the binding kinetics of this compound and related VAChT ligands in preclinical models have provided crucial insights into their pharmacological behavior. Kinetic analyses have shown that brain uptake of these ligands can be relatively high, with single-pass extraction rates estimated between 25% and 35%. However, the first FDA-approved VAChT radiotracer, (-)-5-[123I]iodobenzovesamicol (IBVM), demonstrated slow binding kinetics, necessitating prolonged scanning times of approximately 6 hours post-injection in clinical applications.

Despite the slow kinetics, the binding of VAChT ligands, including vesamicol and its derivatives, has been shown to be reversible. For instance, displacement studies with the VAChT inhibitor (-)-vesamicol have confirmed the reversible nature of binding for other VAChT-specific radiotracers, leading to a significant decrease in striatal radioactivity. This reversibility is a key characteristic for imaging agents, allowing for dynamic studies of transporter availability. Binding estimates for VAChT have been observed to vary significantly, by a factor greater than 30, between regions such as the striatum and cortex, reflecting the differential distribution of cholinergic nerve terminals in the brain.

Stereochemical Determinants of VAChT Binding Affinity and Selectivity

Stereochemistry plays a critical role in determining the binding affinity and selectivity of benzovesamicol analogs for VAChT. Research has consistently demonstrated that specific enantiomers exhibit markedly different binding profiles. For example, among eight enantiomers of benzovesamicol derivatives, the (E)-(R,R)-5-AOIBV and (R,R)-5-FPOBV enantiomers displayed the highest binding affinities for VAChT, with Kd values of 0.45 nM and 0.77 nM, respectively. In contrast, their corresponding (S,S) enantiomers showed significantly lower affinities, approximately 10-fold lower, with Kd values of 4.3 nM for (E)-(S,S)-5-AOIBV and 8.4 nM for (S,S)-5-FPOBV.

This stereoselectivity is further exemplified by other benzovesamicol analogs. For a racemic compound like (±)-7i, the enantiomeric resolution revealed that the (-)-7i isomer demonstrated a seven-fold better affinity for VAChT compared to its (+)-7i counterpart. Similarly, for racemic compound 18a, the minus isomer (-)-18a proved to be more potent, exhibiting a high VAChT binding affinity of 0.59 ± 0.06 nM. These findings underscore the importance of stereochemical configuration for optimal interaction with the VAChT binding site.

Evaluation of Binding Selectivity Against Non-Target Receptors (e.g., Sigma Receptors)

A significant challenge in developing VAChT ligands, including this compound and its derivatives, has been achieving high selectivity against non-target receptors, particularly sigma (σ) receptors (σ1 and σ2). Vesamicol itself, and many of its analogs, are known to bind to sigma receptors, which are also expressed in cholinergic brain regions, thus limiting their utility for specific VAChT imaging and clinical translation. This non-selective binding can confound the interpretation of imaging results and potentially lead to off-target effects.

Despite this challenge, ongoing research has focused on designing and synthesizing new benzovesamicol analogs with improved selectivity profiles. For instance, enantiopure (-)-18a, a carbonyl-containing benzovesamicol analog, has demonstrated high selectivity for VAChT, showing greater than 10,000-fold selectivity over sigma receptors. This highlights that while selectivity against sigma receptors has been a common pitfall for vesamicol-based compounds, it is achievable through specific structural modifications. Preclinical studies often involve pretreatment with sigma-1 receptor ligands, such as (+)-pentazocine, to confirm the specificity of radiotracer binding to VAChT over sigma-1 receptors.

Elucidation of the Molecular Mechanism of VAChT Interaction

The molecular mechanism by which this compound interacts with VAChT involves a non-competitive and reversible blockade of the transporter. VAChT's primary function is to transport newly synthesized acetylcholine from the cytoplasm into presynaptic vesicles, a process driven by a proton gradient across the vesicular membrane. By binding to an allosteric site on VAChT, distinct from the acetylcholine binding site, this compound inhibits this crucial loading process.

Preclinical in Vivo Evaluation and Imaging Modalities of 5 Iodobenzovesamicol

In Vivo Biodistribution and Pharmacokinetics in Animal Models

The preclinical evaluation of a radiotracer's efficacy heavily relies on understanding its behavior within a living organism. Biodistribution and pharmacokinetic studies in animal models are fundamental to determining a tracer's suitability for imaging a specific target, in this case, the VAChT.

Regional Brain Distribution Patterns in Rodents and Nonhuman Primates

Studies in animal models have demonstrated that the distribution of 5-Iodobenzovesamicol in the brain aligns with the known density of VAChT. In rats, the highest accumulation of radiolabeled vesamicol (B58441) analogs is typically observed in the striatum, a region rich in cholinergic innervation. Following the striatum, moderate uptake is seen in the cortex and hippocampus, with the lowest levels generally found in the cerebellum, an area with sparse cholinergic terminals. This distribution pattern is consistent with the established understanding of cholinergic pathways in the rodent brain. For instance, studies with related vesamicol analogs in rats have shown a striatum-to-cerebellum accumulation ratio of approximately 2.8 at 60 minutes post-injection, indicating specific binding to VAChT-rich areas. nih.gov

In nonhuman primates, such as cynomolgus monkeys, PET studies with other VAChT radiotracers have also shown high accumulation in the striatum and low uptake in the cerebellum. nih.gov This corroborates the findings in rodents and supports the use of these animal models for studying the cholinergic system with vesamicol-based radioligands. The consistent regional brain distribution across species underscores the utility of this compound as a specific marker for VAChT.

Regional Brain Uptake of a Vesamicol Analog in Rats (%ID/g)

Brain Region5 min30 min60 min120 min
Striatum 0.6840.4820.4250.409
Cortex --~0.21-
Cerebellum --~0.15-

Note: Data presented is for a related vesamicol analog, (-)-[¹⁸F]VAT, and is illustrative of the expected distribution pattern for compounds targeting VAChT. nih.gov The striatum to cortex (ST/CTX) and striatum to cerebellum (ST/CBL) ratios were approximately 2.0 and 2.8 at 60 minutes, respectively. nih.gov

Peripheral Tissue Uptake and Selectivity in Animal Systems

While the primary focus of this compound studies is the central nervous system, its distribution in peripheral tissues is also a critical aspect of its pharmacokinetic profile. An ideal brain imaging agent should exhibit high brain uptake with minimal accumulation in surrounding tissues and organs to ensure a good signal-to-noise ratio and to minimize off-target effects.

Applications in Single Photon Emission Computed Tomography (SPECT) Research

SPECT is a nuclear medicine imaging technique that allows for the three-dimensional visualization of the distribution of a radiopharmaceutical within the body. wikipedia.org Due to its availability and the suitable half-life of iodine-123, 123I-Iodobenzovesamicol has been successfully used in clinical and preclinical SPECT studies to assess the integrity of cholinergic pathways. snmjournals.org

Methodological Frameworks for SPECT Imaging in Preclinical Neuroimaging

Preclinical SPECT imaging in small animals like mice and rats requires specialized systems with high resolution to visualize the small brain structures. wikipedia.org These systems often employ pinhole collimators to achieve sub-millimeter spatial resolution. wikipedia.org

The general methodology for a preclinical SPECT study with this compound involves several key steps:

Radiotracer Administration: A known quantity of the radiolabeled this compound is administered to the animal, typically via intravenous injection.

Uptake Period: A specific period is allowed for the tracer to distribute and bind to the VAChT.

Image Acquisition: The animal is anesthetized and placed in the SPECT scanner. A series of two-dimensional projections of the tracer distribution are acquired from multiple angles around the animal's head.

Image Reconstruction: The acquired projections are then mathematically reconstructed to create a three-dimensional image of the radiotracer's distribution in the brain. wikipedia.org

Co-registration: Often, the SPECT images are co-registered with anatomical images from CT or MRI to accurately localize the tracer uptake to specific brain regions.

Standardization of these procedures is crucial for ensuring the reliability and reproducibility of results, especially in multicenter or longitudinal studies. nih.gov

Quantitative Assessment of VAChT Binding Density in Animal Brain Regions

A primary application of SPECT imaging with this compound is the quantitative assessment of VAChT density. The intensity of the signal in the reconstructed SPECT images is proportional to the concentration of the radiotracer in a given region. By measuring the tracer uptake in different brain areas, researchers can estimate the relative density of VAChT.

Quantification is typically performed by drawing regions of interest (ROIs) on the co-registered anatomical images and measuring the average radioactivity concentration within those ROIs. To correct for non-specific binding, the uptake in a target region (e.g., striatum or cortex) is often expressed as a ratio to the uptake in a reference region with very low VAChT density, such as the cerebellum. This ratio provides a semi-quantitative measure of specific binding. This approach has been instrumental in preclinical studies investigating cholinergic deficits in animal models of neurodegenerative diseases.

Ex Vivo Autoradiography for Microscopic Localization of Binding

Ex vivo autoradiography is a powerful technique that provides a high-resolution visualization of radiotracer distribution at a microscopic level. This method complements in vivo imaging by offering a more detailed picture of where the radiotracer is binding within the brain tissue.

The process involves administering the radiolabeled compound (e.g., 125I-Iodobenzovesamicol) to the animal and, after a predetermined uptake period, euthanizing the animal and rapidly removing the brain. The brain is then frozen and sliced into very thin sections. These sections are exposed to a radiation-sensitive film or a phosphor imaging plate. The radiation emitted from the decaying radioisotope creates an image on the detector, revealing the precise location of the radiotracer within the brain slice.

This technique allows for a detailed examination of binding patterns in specific sub-regions and even cellular layers, providing a level of detail that is not achievable with in vivo imaging modalities like SPECT. researchgate.netwalterstumpf.com For example, ex vivo autoradiography can confirm that the binding of this compound is localized to cholinergic nerve terminals in structures like the hippocampus and cortex. It is a critical tool for validating the specificity of a new radiotracer and for detailed neuroanatomical mapping of its binding sites.

Applications in Preclinical Neurological Disease Models

Assessment of Cholinergic Denervation and Dysfunction in Animal Models

The use of 5-Iodobenzovesamicol, particularly its SPECT radiotracer form (123I-IBVM), has demonstrated declines in regional cholinergic terminal density across different neurological conditions in preclinical and clinical settings, including Alzheimer's disease (AD), Parkinson's disease (PD), and dystonia. wikipedia.org Positron emission tomography (PET) using 18F-FEOBV, an analogous radiotracer, offers improved quantification capabilities due to the physical advantages of PET imaging. wikipedia.org VAChT ligands are considered more robust markers of presynaptic cholinergic integrity compared to acetylcholinesterase (AChE) activity and facilitate more accurate quantification of cholinergic changes in subcortical gray matter structures such as the basal ganglia, thalamus, and cerebellum, which exhibit high binding. metabolomicsworkbench.org

Alzheimer's Disease Preclinical Models

In preclinical models and human studies of Alzheimer's disease (AD), this compound and its derivatives have been instrumental in characterizing cholinergic deficits. Studies using 123I-IBVM have shown an inverse correlation between cortical binding and dementia severity in AD. guidetopharmacology.org In cases of mild dementia, the pattern of binding reduction varied with the age of onset; for onset before 65 years, reductions were severe across the cerebral cortex and hippocampus (approximately 30%), whereas for onset at or after 65 years, reductions were confined to the temporal cortex and hippocampus. guidetopharmacology.org

Furthermore, 18F-FEOBV PET imaging has demonstrated higher sensitivity in distinguishing AD patients from control subjects compared to other imaging modalities like FDG (fluorodeoxyglucose) or NAV (N-methyl-4-piperidinyl acetate), and it can effectively quantify disease severity. frontiersin.org These findings align with post-mortem observations of cholinergic losses in AD, which are also reflected in reduced cortical VAChT and AChE binding in early in vivo neuroimaging studies. nih.gov However, thalamic AChE activity generally appears to be spared in AD. nih.gov

Preclinical AD models, including transgenic mice such as 3xTg-AD and 5xAD, and chemically induced models (e.g., intracerebroventricular-streptozotocin or amyloid beta-induced models), are widely used to mimic AD pathology, including amyloid plaques, neurofibrillary tangles, neuroinflammation, and cognitive decline. uni-goettingen.derjptonline.orgnih.govabx.de While these models are valuable for studying disease mechanisms and screening therapies, they have limitations in fully replicating the complex human AD pathology. uni-goettingen.denih.gov

Parkinson's Disease Preclinical Models

In Parkinson's disease (PD) preclinical models and patient studies, this compound imaging has revealed distinct patterns of cholinergic denervation. In individuals with PD but without dementia, 123I-IBVM binding was observed to be reduced primarily in the parietal and occipital cortices. guidetopharmacology.org Conversely, demented PD subjects exhibited widespread cortical binding decreases, akin to those seen in early-onset AD. guidetopharmacology.org More severe and extensive VAChT binding losses have been reported in Parkinson's Disease Dementia (PDD) compared to PD without dementia. rsc.org This cortical cholinergic denervation is a significant neurodegenerative feature linked to progressive cognitive decline in PD, with cholinergic changes being consistently more severe and extensive in parkinsonian dementia subtypes. rsc.org

Preclinical models for PD encompass both neurotoxin-based approaches, utilizing agents like 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), rotenone, paraquat, and maneb, and genetic models involving mutations or overexpression of genes such as SNCA (alpha-synuclein), LRRK2, PRKN (Parkin), PINK1, and DJ-1. rsc.orgmedrxiv.orgidrblab.cncore.ac.uk MPTP-treated mice are particularly useful for studying motor deficits and the loss of dopaminergic neurons. medrxiv.org Genetic models can also exhibit alpha-synuclein (B15492655) pathology, a hallmark of PD. rsc.orgidrblab.cn VAChT ligands, including this compound, are particularly advantageous for assessing cholinergic changes in high-binding subcortical structures like the striatum and cerebellar vermis in these models. rsc.org

Dystonia and Motor Disorder Preclinical Models

This compound imaging has indicated reductions in regional cholinergic terminal density in dystonia. wikipedia.org Animal models of dystonia are diverse, including phenotypic models such as the dt rat, dt sz hamster, and the tottering mouse, which exhibit motor disorders resembling human dystonia. uni.lu Toxin-induced models, involving substances like MPTP, manganese chloride, or 3-nitropropionic acid, can also induce dystonic features. uni.lu Overuse models, where monkeys are trained to perform repetitive tasks, have successfully induced focal hand dystonia. uni.lu

Research in rodent models points to cerebellar dysfunction as a contributing factor in dystonia, tremor, and ataxia. researchgate.net Manipulations targeting the cerebellum have been shown to both induce and alleviate dystonic symptoms in mice. researchgate.net The pathophysiology of dystonia is understood to involve a dysfunctional motor network encompassing the cortico-basal ganglia-thalamo-cortical network, the brainstem (specifically the pedunculopontine nucleus), and cerebellar regions. researchgate.net

Multiple System Atrophy Preclinical Models

In Multiple System Atrophy (MSA), a progressive neurodegenerative disorder characterized by striatonigral degeneration (SND) and/or olivopontocerebellar atrophy (OPCA), along with alpha-synuclein positive oligodendroglial cytoplasmic inclusions, astrogliosis, and microgliosis, 123I-IBVM SPECT imaging has been utilized to evaluate the integrity of brain cholinergic pathways. idrblab.netmetabolomicsworkbench.orgsnmjournals.org Studies have found evidence of reduced thalamic 123I-IBVM binding in MSA, indicative of decreased pontine cholinergic projections (Ch5-Ch6 pathways), which may be associated with symptoms like obstructive sleep apnea. snmjournals.orgnih.gov The PLP-αSyn transgenic mouse model is a significant preclinical tool for MSA, replicating features such as SND and autonomic failure, and mirroring human MSA pathology. frontiersin.orgidrblab.netmetabolomicsworkbench.orgnih.gov The observed cardiovascular autonomic failure in MSA animal models, particularly in PLP-α-syn mice, is thought to be linked to cholinergic neurodegeneration in areas like the ambiguous nucleus and dorsal motor nucleus of the vagus nerve. frontiersin.org

Rett Syndrome Preclinical Models

While direct studies using this compound to quantify cholinergic denervation in Rett Syndrome (RTT) preclinical models are less extensively documented, the cholinergic system's involvement in RTT pathology is a recognized area of research. RTT is a neurodevelopmental disorder primarily caused by mutations in the X-linked MECP2 gene, leading to abnormalities in various systems, including the brain's cholinergic system. nih.govopenmicroscopy.orgalfa-chemistry.comnih.govnih.govuni-freiburg.de Mouse models of RTT, such as the Mecp2-null mice, recapitulate many of the human disease's symptoms, including motor dysfunction, anxiety, and altered social behaviors. nih.govnih.govnih.govnih.govpsychogenics.com

Research has explored the alterations in the cholinergic system of brain stem neurons in Mecp2-null mice, indicating potential compensatory mechanisms. nih.gov Studies have shown that selective activation of endogenous MeCP2 in cholinergic neurons in MECP2stop mice can reverse certain RTT-like phenotypes, such as hypolocomotion and increased anxiety levels, and delay the onset of underweight, supporting the cholinergic system as a target for future RTT therapies. nih.gov The relevance of cholinergic integrity in Rett Syndrome suggests that tools like this compound could be valuable for future investigations into presynaptic cholinergic deficits in these models.

Quantification of Presynaptic Cholinergic Nerve Terminal Integrity in Disease Progression Models

This compound and its radiolabeled derivatives, particularly 123I-IBVM and 18F-FEOBV, are pivotal for the in vivo quantification of presynaptic cholinergic nerve terminal integrity in models of disease progression. wikipedia.org These tracers bind selectively to the vesicular acetylcholine (B1216132) transporter (VAChT), which is a robust marker for presynaptic cholinergic integrity. wikipedia.orgmetabolomicsworkbench.org

18F-FEOBV PET imaging has confirmed its binding to VAChT with an expected distribution in the human brain. wikipedia.org Quantitative analysis methods, including reference tissue modeling and late static scanning approaches, provide a reliable index of VAChT binding. wikipedia.org Kinetic analysis of 18F-FEOBV has demonstrated relatively high brain uptake, with a single-pass extraction rate of 25%–35%. wikipedia.org Notably, VAChT binding estimates exhibited a wide dynamic range, varying by a factor greater than 30 between structures with high (e.g., striatum) and low (e.g., lateral cerebellar hemisphere cortex) cholinergic innervation. wikipedia.org The late static distribution of 18F-FEOBV has been shown to correlate highly with distribution volume ratio estimates derived from reference tissue models (r = 0.993), further validating its utility for assessing cholinergic terminal integrity. wikipedia.org These capabilities enable researchers to monitor the progression of cholinergic denervation in preclinical models, offering insights into disease mechanisms and the efficacy of potential therapeutic interventions.

Advanced Methodological Considerations and Analytical Techniques in 5 Iodobenzovesamicol Research

Radioligand Binding Assays for Receptor Affinity and Selectivity Determination

Radioligand binding assays are considered the gold standard for precisely measuring the affinity and selectivity of a ligand for its target receptor, offering both robustness and high sensitivity. iiab.me These assays typically encompass three primary formats: saturation, competitive, and kinetic experiments. iiab.me Saturation binding assays are utilized to determine the maximum number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand for the receptor. iiab.me Competitive binding assays, on the other hand, measure the relative affinities (Ki values) of unlabeled test compounds by their ability to inhibit the binding of a fixed concentration of a radiolabeled ligand to the receptor site. iiab.me Kinetic assays provide insights into the rates of association (kon) and dissociation (koff) of a ligand from its receptor. iiab.me

5-Iodobenzovesamicol, particularly its radiolabeled forms such as (-)-5-[123I]iodobenzovesamicol ([123I]IBVM) and (-)-5-[18F]-fluoroethoxybenzovesamicol ([18F]-FEOBV), functions as a derivative of vesamicol (B58441) known for its selective binding to the vesicular acetylcholine (B1216132) transporter (VAChT). nih.gov This selective binding is crucial for its utility in quantifying presynaptic cholinergic nerve terminals in research settings. nih.gov The specificity of this compound for VAChT can be rigorously demonstrated through pretreatment studies with known VAChT ligands such as (-)-vesamicol, (+)-pentazocine, or S-(-)-eticlopride, which compete for the same binding site. wikipedia.org While specific numerical affinity (Kd, Ki) or selectivity data for this compound against a broad panel of receptors were not detailed in the provided search results, its established role as a selective VAChT ligand underscores the critical application of these assays in its characterization. nih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Purification and Quality Assurance

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical and preparative technique for the purification and quality assurance of chemical compounds, including this compound. This chromatographic method separates components of a mixture based on their differential affinities for a stationary phase and a mobile phase. Two common modes of HPLC, reverse-phase (RP) and ion-exchange (IE) HPLC, are employed, with the choice depending on the specific chemical and molecular characteristics of the compound being purified. Although HPLC purification may result in some loss of mass, it significantly enhances the purity of the compound.

For this compound, the purification process is critical, especially for its radiolabeled variants used in imaging. For instance, the synthesis of [123I]IBVM routinely yields a product with high radiochemical purity, typically exceeding 97%, and chiral purity greater than 98%, following meticulous HPLC purification. This high level of purity is essential for accurate and reliable research applications. A notable aspect of the synthesis of [123I]IBVM, particularly when using chloramine-T as an oxidant, is the potential formation of 5-chlorobenzovesamicol as an impurity, which is effectively removed during the HPLC purification step. Beyond purification, HPLC serves as a vital tool for quality control, often complemented by techniques such as electrospray ionization mass spectrometry (ESI-MS) to verify the identity and purity of the compound. The successful execution of HPLC methods also relies on the use of ultrapure water with extremely low organic carbon content.

Reference Tissue Modeling and Kinetic Analysis in Preclinical Quantitative Imaging

In preclinical quantitative imaging, particularly with Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), tracer kinetic modeling is fundamental for the accurate quantification of in vivo imaging data obtained with radiotracers like this compound derivatives. nih.govwikipedia.org These techniques are employed to measure the density of presynaptic cholinergic nerve terminals by utilizing radiolabeled vesamicol derivatives such as [123I]IBVM and [18F]-FEOBV. nih.gov

Several kinetic models are applied to analyze dynamic PET/SPECT data, including the two-tissue compartment model (2TCM) and various reference tissue models, such as the Simplified Reference Tissue Model (SRTM) and the Logan graphical analysis (LoganREF). nih.govwikipedia.org The 2TCM typically requires an arterial blood input function, which is determined through arterial blood sampling and chromatographic identification of the authentic radiotracer and its metabolites. nih.govwikipedia.org In contrast, reference tissue models offer a non-invasive approach by utilizing a brain region devoid of specific binding (e.g., cerebellum or occipital cortex) as a reference to estimate kinetic parameters without the need for arterial blood sampling. nih.govwikipedia.org

These models enable the calculation of key quantitative parameters, such as the total volume of distribution (VT) and the non-displaceable binding potential (BPND), which are proportional to the density of specific binding sites, in this case, VAChT binding sites. nih.gov For [18F]-FEOBV, studies have shown that reference tissue approaches provide more stable estimates of the distribution volume ratio (1 + BPND), with coefficients of variation ranging from 6% to 12% in cortical regions and up to 20% in the striatum. nih.gov Furthermore, the late static distribution of [18F]-FEOBV demonstrated a high correlation (r = 0.993) with distribution volume ratio estimates derived from reference tissue models. nih.gov For [123I]IBVM, the multilinear reference tissue model 2 (MRTM2) has been validated as a reliable non-invasive method for quantification, correlating well with invasive blood-sampling analysis.

Considerations of Lipophilicity and its Impact on In Vivo Brain Penetration and Clearance

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (Log P or Log D), is a fundamental physicochemical property that profoundly influences the absorption, distribution, metabolism, and elimination (ADME) profile of a compound, particularly its ability to penetrate the blood-brain barrier (BBB) and distribute within the central nervous system (CNS).

For optimal brain penetration, a parabolic relationship often exists between a compound's lipophilicity and its in vivo brain uptake, suggesting that compounds with moderate lipophilicity tend to exhibit the highest brain penetration. Compounds that are excessively lipophilic can lead to several undesirable outcomes, including increased non-specific binding to plasma proteins, which reduces the free fraction available to cross the BBB, and heightened vulnerability to P450 metabolism, leading to faster clearance. Furthermore, high lipophilicity can contribute to tissue accumulation. Conversely, very polar compounds, characterized by high water solubility, often exhibit fast renal clearance and may contain ionizable functional groups that significantly limit their ability to traverse the BBB.

For CNS-active drugs, including molecular imaging agents like this compound, Log P values typically fall within a range of 2 to 5. Some research suggests that an optimal lipophilicity for compounds targeting molecular targets in the brain is around a Log P of 2. While specific Log P values for this compound were not explicitly provided in the search results, its established utility as a brain-imaging agent implies that it possesses physicochemical properties, including lipophilicity, that facilitate adequate brain penetration while minimizing non-specific binding and rapid clearance.

Importance of Enantiomeric Purity for Optimized Biological Activity in Research Compounds

The importance of enantiomeric purity in research compounds, especially chiral molecules like this compound, cannot be overstated. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different biological activities, both qualitatively and quantitatively. This phenomenon is due to the stereospecificity of biological targets, where one enantiomer (the eutomer) may interact effectively with a receptor, while its mirror image (the distomer) may be inactive, have reduced activity, or even exert undesirable effects.

Relying on racemates (a 1:1 mixture of enantiomers) for pharmacological studies can lead to misleading results, as the observed biological activity may primarily stem from only one of the enantiomers, and the presence of the less active or inactive enantiomer can confound the interpretation of potency ratios, especially at high concentrations where non-specific effects might emerge.

For this compound, specifically the (-)-enantiomer, (-)-5-iodobenzovesamicol, is the biologically active form targeted for research applications. The synthesis and purification protocols for this compound emphasize achieving high chiral purity, with reports indicating greater than 98% chiral purity for [123I]IBVM. This stringent control over enantiomeric purity is crucial to ensure that observed biological activities are attributable to the desired stereoisomer, thereby optimizing the reliability and interpretability of research findings related to VAChT binding and imaging.

Future Directions and Emerging Research Avenues for 5 Iodobenzovesamicol and Analogs

Continued Development of Next-Generation VAChT-Targeting Radiotracers

The ongoing development of improved VAChT-targeting radiotracers remains a critical area of investigation. Earlier vesamicol-based radioligands often encountered issues such as insufficient selectivity over σ receptors, poor extraction from the bloodstream, slow brain kinetics, or rapid metabolism, which largely limited their widespread clinical utility nih.govresearchgate.neteurekaselect.comnih.gov. Consequently, substantial efforts are being directed towards designing compounds with enhanced VAChT affinity and selectivity, coupled with more favorable pharmacokinetic profiles.

Promising next-generation positron emission tomography (PET) radioligands derived from the vesamicol (B58441) scaffold include (-)-[¹¹C]OMV, (-)-[¹¹C]MABV, (-)-[¹⁸F]-FEOBV, (-)-trans-2-hydroxy-3-(4-(4-[¹⁸F]fluorobenzoyl)piperidine)tetralin, and [¹⁸F]FBMV, although these agents necessitate further clinical validation researchgate.neteurekaselect.com. Among these, (-)-[¹⁸F]-fluoroethoxybenzovesamicol (FEOBV) represents a notable advancement, being the first PET radiopharmaceutical successfully translated for mapping VAChT in human brains, despite exhibiting some slow brain kinetics nih.govsnmjournals.org. Preclinical studies conducted in rodents and nonhuman primates have affirmed its reliability as an imaging tool for VAChT in the mammalian brain snmjournals.org.

More recent advancements include compounds such as (-)-[¹¹C]TZ6-59, which has demonstrated high in vitro binding potency and selectivity for VAChT (Kᵢ-VAChT = 0.78 nM, Kᵢ-σ1 = 990 nM, and Kᵢ-σ2 >10,000 nM) snmjournals.org. This compound is considered a promising PET tracer for VAChT imaging in the brain, with ongoing evaluations aimed at clinical translation snmjournals.org. Another avenue of research involves the exploration of 5-substituted benzovesamicol (B1254894) analogs containing N-substituted amides. While initial compounds like (±)-7i showed nanomolar binding to VAChT, the affinity of its eutomer, (-)-7i, was not superior to 56.7 nM, indicating that further optimization is required to yield improved ¹¹C-labeled VAChT PET tracers researchgate.net.

Beyond the traditional vesamicol scaffold, novel chemical classes are under investigation. Spiroindolines, for example, constitute a distinct class of chemical ligands for VAChT, offering the potential for more selective tools for PET imaging in the diagnosis of neurodegenerative diseases plos.org. The continuous development efforts are focused on enhancing VAChT affinity while simultaneously reducing off-target binding to sigma receptors, a common challenge encountered with many vesamicol analogs researchgate.netnih.gov.

Table 1: Selectivity and Binding Affinity of Next-Generation VAChT Radiotracers

RadiotracerTarget Affinity (Kᵢ or IC₅₀)σ1 Receptor Affinity (Kᵢ or IC₅₀)σ2 Receptor Affinity (Kᵢ or IC₅₀)NotesCitation
(-)-[¹¹C]TZ6-590.78 nM (VAChT)990 nM>10,000 nMHigh potency and selectivity snmjournals.org
(±)-trans-2-hydroxy-3-(4-(4-[¹⁸F]fluorobenzoyl)piperidino)tetralin (9e)2.70 nM (VAChT)191 nM251 nMPotential PET tracer, good selectivity acs.org
(-)-7i (benzovesamicol analog)56.7 nM (VAChT)Not specifiedNot specifiedNanomolar binding, requires optimization researchgate.net
(-)-Vesamicol33.3 nM (VAChT)High affinityHigh affinityLead compound, but poor selectivity nih.govresearchgate.net
FBBV24.7 nM (VAChT)Not specifiedNot specifiedCompared to [³H]VAT nih.gov
[³H]VAT6.98 nM (VAChT)No inhibition detectedNo inhibition detectedPromising PET tracer nih.gov

Integration with Advanced Preclinical Imaging Technologies

The integration of VAChT-targeting radiotracers with advanced preclinical imaging technologies is paramount for comprehensive disease characterization and drug development. Preclinical in vivo imaging, encompassing modalities such as positron emission tomography (PET), single-photon emission computed tomography (SPECT), magnetic resonance imaging (MRI), computed tomography (CT), ultrasound (US), and optical imaging (fluorescence/bioluminescence), facilitates the non-invasive assessment of biological processes, disease progression, and therapeutic efficacy in living animal models ncl.ac.uknih.govcuni.czradboudumc.nlfhwn.ac.at.

A particularly significant advancement in this domain is the integration of PET and MRI into hybrid PET/MRI systems. This combination provides complementary structural (MRI) and functional (PET) information with high spatial resolution and sensitivity, effectively overcoming the limitations of sequential acquisitions by enabling temporal and spatial cross-modal alignment and synchronization researchgate.netnih.govfrontiersin.orgresearchgate.netnews-medical.netismrm.orgfuw.edu.pl. For instance, PET/MRI can be utilized to study neuroinflammation, a complex process involving multiple metabolic pathways, thereby offering improved diagnostic and prognostic tools in various neurological disorders nih.gov.

Discovery of Additional Molecular Targets Within the Cholinergic System

While VAChT serves as a crucial presynaptic marker, the cholinergic system is inherently complex, involving numerous other molecular targets that are vital for neurotransmission and are implicated in various neurological disorders. Future research aims to identify and develop imaging agents for these additional targets to provide a more holistic view of cholinergic dysfunction.

Key molecular targets beyond VAChT include:

Choline (B1196258) Acetyltransferase (ChAT) : This enzyme is responsible for the synthesis of acetylcholine (B1216132). Despite its fundamental importance, highly affine tracers suitable for in vivo imaging of ChAT are not yet available nih.govnih.gov.

Acetylcholinesterase (AChE) : This enzyme degrades acetylcholine in the synaptic cleft. AChE activity is a reliable marker for brain cholinergic pathways, and PET tracers such as [¹¹C]-PMP and [¹¹C]-MP4A, which are acetylcholine analogs, have been developed to assess its activity nih.govsnmjournals.orgnih.govtandfonline.com. The development of AChE inhibitors as therapeutic agents also drives the need for imaging tools to monitor treatment effects snmjournals.orgfabad.org.tr.

Choline Transporter (ChT) : This transporter is responsible for the reuptake of choline into presynaptic terminals. Similar to ChAT, the development of effective imaging agents for ChT has presented significant challenges nih.gov.

Cholinergic Receptors :

Muscarinic Acetylcholine Receptors (mAChRs) : These are G-protein coupled receptors (M1-M5 subtypes) that mediate the metabotropic actions of acetylcholine. Subtype-selective PET ligands for M1 ([¹¹C]-LSN3172176), M2 ([¹⁸F]-FP-TZTP), and M4 ([¹¹C]-MK-6884) receptors have been developed and successfully translated for human use nih.govsnmjournals.orgacs.orgnih.gov. Imaging mAChRs is crucial for assessing receptor occupancy by M1, M2, or M4 mAChR drugs or receptor activation by other cholinergic drugs, thereby aiding in drug development for neurodegenerative disorders snmjournals.orgacs.org.

Nicotinic Acetylcholine Receptors (nAChRs) : These are ligand-gated ion channels. Second-generation PET ligands targeting α4β2 nAChRs, such as [¹⁸F]-AZAN, [¹⁸F]-XTRA, [¹⁸F]-nifene, and (-)-[¹⁸F]-flubatine, have demonstrated favorable imaging characteristics and are valuable for monitoring disease progression and the efficacy of therapies snmjournals.orgnih.govacs.org. Tracers like [¹⁸F]-ASEM and [¹¹C]-MeQAA have enabled in vivo imaging of α7 nAChRs in the human brain snmjournals.orgacs.org.

The discovery and validation of selective fluorescent probes are also gaining traction for in vitro and in cellulo studies, providing complementary tools to radioligands for understanding cholinergic system dysfunction tandfonline.comresearchgate.net.

Expansion into Novel Preclinical Disease Models for Cholinergic Dysfunction

The application of 5-Iodobenzovesamicol and its analogs, along with other cholinergic imaging agents, is expanding into a broader spectrum of preclinical disease models. This expansion aims to enhance the understanding and characterization of cholinergic dysfunction beyond well-established conditions such as Alzheimer's disease (AD) and Parkinson's disease (PD).

Cholinergic degeneration is implicated in various neurodegenerative disorders, including progressive supranuclear palsy (PSP) and Lewy body disorders (LBD), making VAChT imaging a relevant tool for assessing these conditions researchgate.neteurekaselect.comnih.govsnmjournals.orgopenaccessjournals.comresearchgate.net. Studies have also demonstrated that VAChT imaging can assess cholinergic deficits in dystonia patients, underscoring its potential utility in other movement disorders researchgate.net.

Beyond neurodegenerative conditions, cholinergic imaging is being explored in other systemic diseases. For instance, dual radiotracer analysis has been employed in prediabetic mouse models to evaluate pancreatic cholinergic activity and M3 muscarinic receptor density. This research suggests that non-invasive imaging of pancreatic cholinergic activity and M3 receptor density could be a viable strategy for assessing changes associated with early beta cell loss in preclinical diabetes nih.gov.

Advanced MRI techniques are further contributing to this expansion by enabling quantitative structural and functional assessment of cholinergic forebrain regions and the pedunculopontine nucleus. These assessments can serve as non-invasive prognostic predictors and aid in tracking the spread of cholinergic degeneration, potentially identifying patients at risk of developing dementia researchgate.net. The utilization of animal models that closely replicate patient conditions is paramount for accurately assessing disease progression and the efficacy of novel therapies ncl.ac.uk.

Design of Bifunctional Radiotracers for Concurrent VAChT and Other Target Visualization

A significant future direction involves the design and development of bifunctional or multi-target radiotracers. These agents aim to visualize VAChT concurrently with other crucial molecular targets, thereby providing a more comprehensive understanding of complex neurological disorders by assessing multiple pathological pathways simultaneously frontiersin.orgnih.govnih.gov.

The rationale for bifunctional tracers stems from the multifactorial nature of many neurodegenerative diseases, where cholinergic dysfunction often co-occurs with other pathologies, such as amyloid-beta (Aβ) plaque accumulation, tau pathology, α-synuclein aggregation, or neuroinflammation researchgate.netopenaccessjournals.com. By combining imaging of VAChT with these other markers, researchers can gain deeper insights into the intricate interplay of different pathological processes.

Current strategies for multi-target drug development, such as dual inhibitors of acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) for AD, provide a conceptual framework for the development of bifunctional imaging agents mdpi.comresearchgate.nettandfonline.com. Similarly, novel contrast agents that integrate both MRI and PET signals, for example, by combining gadolinium for MRI with radioactive fluorine-18 (B77423) for PET, are being developed to enhance diagnostic capabilities news-medical.net.

The ultimate goal is to create imaging agents capable of simultaneously mapping the integrity of cholinergic terminals (via VAChT) and, for instance, the burden of amyloid plaques, the extent of neuroinflammation (e.g., using translocator protein (TSPO) ligands), or the status of other neurotransmitter systems (e.g., dopaminergic or serotonergic pathways) researchgate.net. This multi-modal approach, facilitated by bifunctional radiotracers, is anticipated to play a central role in investigating the multifaceted pathophysiological processes of brain disorders and in establishing more accurate and reliable biomarkers for patient stratification and therapy monitoring frontiersin.orgnih.gov.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.